molecular formula C17H16N4O3 B11508628 Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 6-ethyl-1,3-dimethyl-7-phenyl-

Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 6-ethyl-1,3-dimethyl-7-phenyl-

Cat. No.: B11508628
M. Wt: 324.33 g/mol
InChI Key: QQFPHCSLXCSEOU-UHFFFAOYSA-N
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Description

6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions may vary depending on the specific reaction, but they generally involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,2-g]purine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Ethyl-1,3-dimethylxanthine: A similar compound with a different substitution pattern.

    1,3,3-Trimethylindolino-6′-nitrobenzopyrylospiran: Another heterocyclic compound with distinct structural features.

Uniqueness

6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of the oxazolo[3,2-g]purine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

8-ethyl-2,4-dimethyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione

InChI

InChI=1S/C17H16N4O3/c1-4-11-13(10-8-6-5-7-9-10)24-16-18-14-12(21(11)16)15(22)20(3)17(23)19(14)2/h5-9H,4H2,1-3H3

InChI Key

QQFPHCSLXCSEOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4

Origin of Product

United States

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